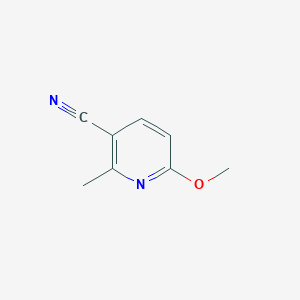
6-Methoxy-2-methylpyridine-3-carbonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-Methoxy-2-methylpyridine-3-carbonitrile and its derivatives involves several innovative protocols, including Vilsmeier–Haack chlorination and condensation reactions. These methods have been successfully applied to synthesize compounds with methoxypyridine and nitropyridine structures, highlighting the versatility of these synthetic approaches in producing various pyridine derivatives (Jukić et al., 2010); (Tranfić et al., 2011).
Molecular Structure Analysis
X-ray diffraction methods have been pivotal in determining the molecular structure of pyridine derivatives. These studies reveal detailed geometric parameters, including bond lengths and angles, providing insights into the molecular conformation and the interactions within the crystal structure. Such analyses have been applied to various derivatives to understand their structural features and optical properties (Dong et al., 2010).
Chemical Reactions and Properties
6-Methoxy-2-methylpyridine-3-carbonitrile undergoes a range of chemical reactions, including Michael addition and imino-nitrile cyclization. These reactions not only exemplify the compound's reactivity but also its utility in synthesizing a variety of heterocyclic compounds. The reactions are influenced by factors such as solvent type and concentration, showcasing the compound's diverse reactivity profile (Kurihara & Mishima, 1977).
Physical Properties Analysis
The physical properties of 6-Methoxy-2-methylpyridine-3-carbonitrile derivatives, such as solubility and crystallinity, are crucial for their application in various fields. The compound's solid state structure and optical properties, including UV–vis absorption and fluorescence spectroscopy, have been thoroughly investigated, revealing significant insights into its behavior in different environments (Jukić et al., 2010).
Chemical Properties Analysis
The chemical properties of 6-Methoxy-2-methylpyridine-3-carbonitrile, including its reactivity under various conditions, have been a subject of study. Investigations into its reaction mechanisms, including nucleophilic substitutions and electrosynthesis, offer valuable information on the compound's versatility and potential applications in organic synthesis (Batanero, Barba, & Martín, 2002).
Applications De Recherche Scientifique
-
Synthesis of Methyl Methacrylate
- Application Summary: 6-Methoxy-2-methylpyridine-3-carbonitrile is an organic compound that belongs to the group of primary amines. It is used as a reagent in the synthesis of methyl methacrylate .
- Methods of Application: While the specific experimental procedures are not detailed in the source, the general process involves using 6-Methoxy-2-methylpyridine-3-carbonitrile as a reagent in a chemical reaction to produce methyl methacrylate .
- Results or Outcomes: The outcome of this process is the production of methyl methacrylate, which is used in the production of plastics and synthetic rubber .
-
Crystal Structure Analysis
- Application Summary: A compound similar to 6-Methoxy-2-methylpyridine-3-carbonitrile, (E)-7-methoxy-2-((6-methoxypyridin-2-yl)methylene)-tetralone, has been analyzed for its crystal structure .
- Methods of Application: The crystal structure was determined using X-ray diffraction. The crystal was colorless and had dimensions of 0.15 × 0.12 × 0.11 mm. The data was collected using Mo K α radiation (0.71073 Å) .
- Results or Outcomes: The cyclohexanone ring in the molecule displays an envelope conformation. The dihedral angle between the benzene and pyridine rings is 24.28 (7)°. In the crystal, molecules are connected through weak C–H–O hydrogen bonds .
-
Pharmaceutical Testing
- Application Summary: 6-Methoxy-2-methylpyridine-3-carbonitrile can be used for pharmaceutical testing . It can serve as a high-quality reference standard for accurate results .
- Methods of Application: The specific methods of application in pharmaceutical testing can vary widely depending on the specific test being conducted .
- Results or Outcomes: The outcomes of these tests can provide valuable information about the properties and potential uses of 6-Methoxy-2-methylpyridine-3-carbonitrile in pharmaceutical applications .
-
Preparation of Selective Cyclooxygenase-2 Inhibitors and Calcium Antagonists
- Application Summary: 6-Methyl-2-pyridinecarbonitrile, a compound similar to 6-Methoxy-2-methylpyridine-3-carbonitrile, has been used in the synthesis of selective cyclooxygenase-2 inhibitors and calcium antagonists .
- Methods of Application: The specific experimental procedures are not detailed in the source, but the general process involves using 6-Methyl-2-pyridinecarbonitrile as a reagent in a chemical reaction .
- Results or Outcomes: The outcome of this process is the production of selective cyclooxygenase-2 inhibitors and calcium antagonists, which have potential therapeutic applications .
-
Synthesis of Zinc Complexes
- Application Summary: 6-Methyl-2-pyridinecarbonitrile has been used in the synthesis of zinc complexes bearing N, N′ -bidentate entiopure ligands .
- Methods of Application: The specific experimental procedures are not detailed in the source, but the general process involves using 6-Methyl-2-pyridinecarbonitrile as a reagent in a chemical reaction .
- Results or Outcomes: The outcome of this process is the production of zinc complexes, which have potential applications in various fields .
- Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3
- Application Summary: 6-Methoxy-2-methylpyridine-3-carbonitrile can be used in the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3 .
- Methods of Application: The specific experimental procedures are not detailed in the source, but the general process involves using 6-Methoxy-2-methylpyridine-3-carbonitrile as a reagent in a chemical reaction .
- Results or Outcomes: The outcome of this process is the production of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3, which has potential applications in various fields .
Propriétés
IUPAC Name |
6-methoxy-2-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-7(5-9)3-4-8(10-6)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVDVDYVVWUZAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548338 | |
| Record name | 6-Methoxy-2-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-methylpyridine-3-carbonitrile | |
CAS RN |
105277-11-0 | |
| Record name | 6-Methoxy-2-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)-](/img/structure/B10702.png)
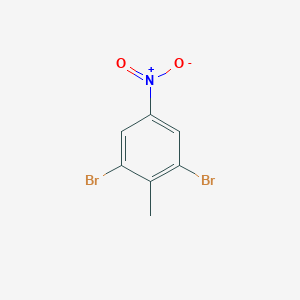

![(6R,9Ar)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B10711.png)
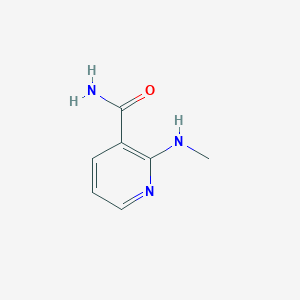
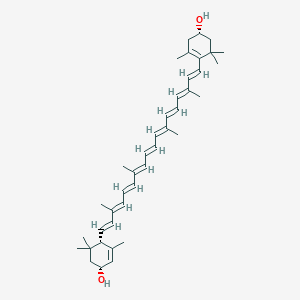


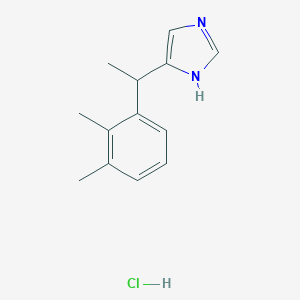

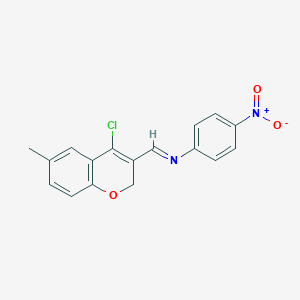
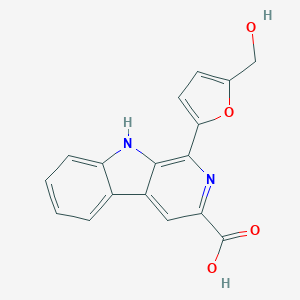
![5-Chloro-6,6-dimethylspiro[2.3]hexan-4-one](/img/structure/B10728.png)